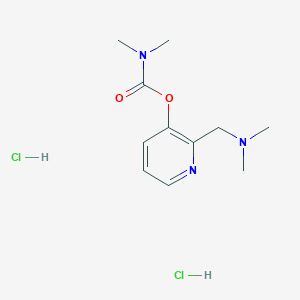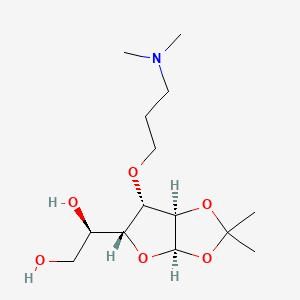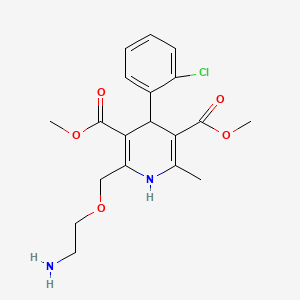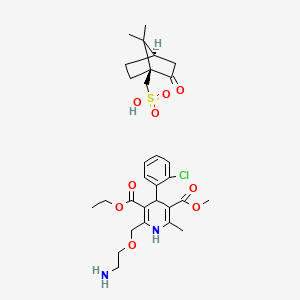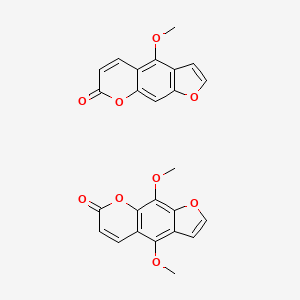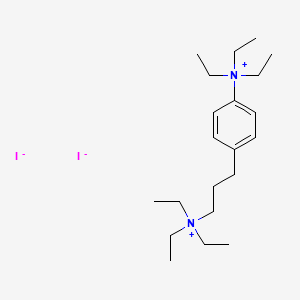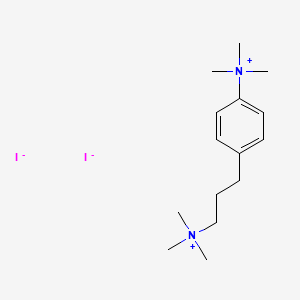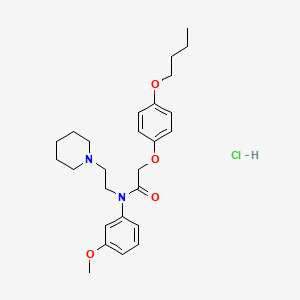
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-piperidinoethyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-piperidinoethyl)-, hydrochloride is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Comparative Metabolism of Chloroacetamide Herbicides
- Research Focus : Investigating the metabolic activation pathway of chloroacetamide herbicides in liver microsomes, which might have implications for understanding the metabolism of related compounds like Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-piperidinoethyl)-, hydrochloride.
- Key Findings : Different chloroacetamide herbicides demonstrate varied metabolization in rat and human liver microsomes, indicating complex metabolic pathways that could be relevant for similar compounds (Coleman et al., 2000).
Discovery of Aqueous-Soluble Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor
- Research Focus : Development of a new compound structurally similar to Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-piperidinoethyl)-, hydrochloride, with potential therapeutic applications.
- Key Findings : This research led to the discovery of a new, water-soluble inhibitor for human ACAT-1, which could have implications for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
New Salt
- Research Focus : Pharmaceutical applications of a salt structurally related to Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-piperidinoethyl)-, hydrochloride.
- Key Findings : The study discusses the use of this salt in pharmaceutical compositions and its therapeutic implications (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
X-Ray Powder Diffraction of N-Derivatives
- Research Focus : Characterization of N-derivatives of chlorophenoxyacetamide, which are structurally related to the target compound.
- Key Findings : Provides new diffraction data that could be useful in the structural analysis of similar acetamide derivatives (Olszewska et al., 2009).
Synthesis and Screening for Antibacterial Activity
- Research Focus : Investigating the antibacterial potential of acetamide derivatives, which could have implications for compounds like Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-piperidinoethyl)-, hydrochloride.
- Key Findings : Identified some acetamide derivatives as moderate inhibitors against various bacterial strains, indicating potential antibacterial applications (Iqbal et al., 2017).
Eigenschaften
CAS-Nummer |
27468-56-0 |
|---|---|
Produktname |
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-piperidinoethyl)-, hydrochloride |
Molekularformel |
C26H37ClN2O4 |
Molekulargewicht |
477 g/mol |
IUPAC-Name |
2-(4-butoxyphenoxy)-N-(3-methoxyphenyl)-N-(2-piperidin-1-ylethyl)acetamide;hydrochloride |
InChI |
InChI=1S/C26H36N2O4.ClH/c1-3-4-19-31-23-11-13-24(14-12-23)32-21-26(29)28(18-17-27-15-6-5-7-16-27)22-9-8-10-25(20-22)30-2;/h8-14,20H,3-7,15-19,21H2,1-2H3;1H |
InChI-Schlüssel |
NYFGFEHEOLLIMX-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN2CCCCC2)C3=CC(=CC=C3)OC.Cl |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN2CCCCC2)C3=CC(=CC=C3)OC.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-piperidinoethyl)-, hydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



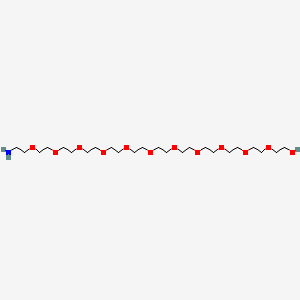
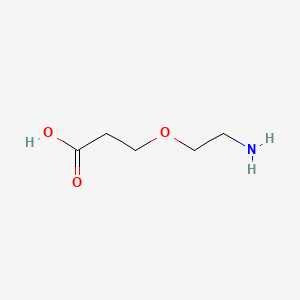
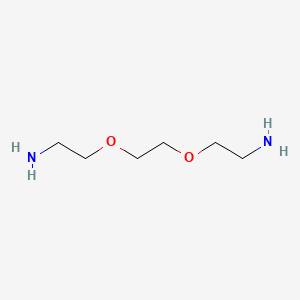
![Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-](/img/structure/B1664901.png)
